N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S2/c1-19-13(4-6-15(7-5-13)21(2,17)18)10-14-12(16)11-3-8-20-9-11/h3,8-9H,4-7,10H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNNHCZNZCHWIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of 4-Methoxypiperidine
4-Methoxypiperidine reacts with methanesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under basic conditions. Triethylamine or diisopropylethylamine neutralizes HCl byproducts:
$$
\text{4-Methoxypiperidine} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow[\text{Base}]{\text{DCM/THF}} \text{1-Methanesulfonyl-4-methoxypiperidine}
$$
Optimization Data :
Alternative Route: Reductive Amination
A secondary pathway involves reductive amination of 4-methoxy-N-(methanesulfonyl)piperidine-4-carbaldehyde using sodium cyanoborohydride. This method avoids direct sulfonylation but requires pre-synthesized aldehyde intermediates.
Functionalization of the Piperidine Core
Hydrolysis of Ester to Carboxylic Acid
The ester intermediate undergoes saponification with lithium hydroxide in tetrahydrofuran/water:
$$
\text{Ester} \xrightarrow[\text{LiOH}]{\text{THF/H}_2\text{O}} \text{Thiophene-3-carboxylic acid}
$$
Optimization :
Amide Bond Formation
Activation of Carboxylic Acid
Thiophene-3-carboxylic acid is activated using 2-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and diisopropylethylamine (DIPEA) in dimethylformamide (DMF):
$$
\text{Thiophene-3-carboxylic acid} + \text{HATU} \xrightarrow[\text{DIPEA}]{\text{DMF}} \text{Active ester}
$$
Coupling with Piperidine Intermediate
The activated ester reacts with 1-methanesulfonyl-4-methoxypiperidine-4-methanamine:
$$
\text{Active ester} + \text{Piperidine amine} \xrightarrow[\text{DMF}]{\text{RT}} \text{N-[(1-Methanesulfonyl-4-Methoxypiperidin-4-yl)Methyl]Thiophene-3-Carboxamide}
$$
Key Parameters :
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Industrial-Scale Production Considerations
Solvent Recycling
Dimethylformamide (DMF) is recovered via distillation (bp 153°C) with >90% efficiency.
Catalyst Reusability
Palladium catalysts (e.g., Pd(OAc)2) are filtered and reused up to 5 cycles with <5% yield drop.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Biological Studies: It can be used to study the interaction of piperidine and thiophene derivatives with biological targets.
Materials Science: Its structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-3-carboxamide would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors, modulating their activity. The methanesulfonyl and methoxy groups could play a role in enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues with Piperidine Moieties
Key Insights :
- KR-36996 demonstrates high potency as a urotensin II receptor antagonist, attributed to its benzo[b]thiophene core and piperidinyloxy-benzyl substituent, which enhance receptor binding .
- The chloroacetyl analog from BLD Pharm lacks direct activity data but shares structural motifs (piperidine, thiophene carboxamide) critical for modular drug design .
Thiophene-3-carboxamide Derivatives with Varied Substituents
Key Insights :
- VEGFR-2 inhibitors (e.g., compound series in ) mimic Sorafenib’s pharmacophore, achieving activity through ortho-uriedo-aryl carboxamide mimicry.
- Tau aggregation inhibitors (e.g., compound 13 in ) utilize cyclopropylamino and fluorophenyl groups to disrupt fibril formation, validated via Thioflavin T and filter trap assays.
- Antimicrobial derivatives (e.g., ) leverage chlorophenyl and methylimino groups for broad-spectrum activity.
Key Insights :
- Sonogashira coupling (e.g., ) enables alkynyl substitution, critical for electronic modulation of the thiophene core.
- Ruthenium-catalyzed synthesis (e.g., ) offers regioselective biaryl formation, expanding structural diversity.
Research Findings and Mechanistic Differences
- VEGFR-2 Inhibitors: Derivatives with methoxyphenyl and cyano groups (e.g., ) show enhanced kinase inhibition compared to non-cyano analogs, likely due to improved π-π stacking in the ATP-binding pocket.
- Tau Aggregation Inhibitors: Substituents like cyclopropylamino (compound 13, ) reduce Thioflavin T fluorescence by >50%, indicating direct interaction with β-sheet structures.
- UT Receptor Antagonists : KR-36996 (Ki: 4.4 nM ) outperforms GSK-1440115 in smooth muscle proliferation assays, highlighting the role of piperidinyl-benzyl motifs in potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
